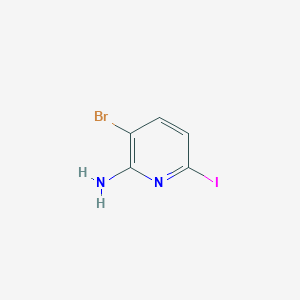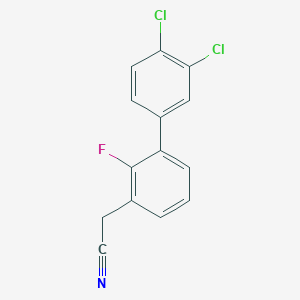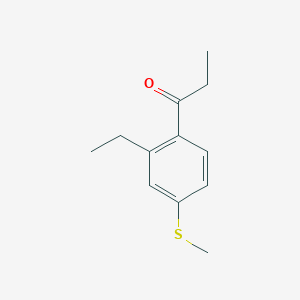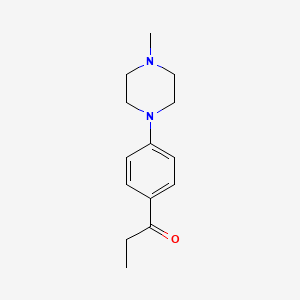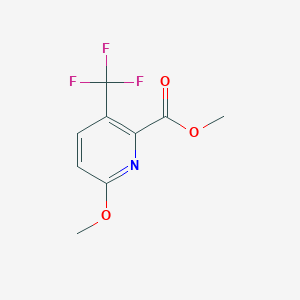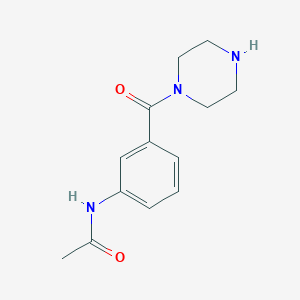
N-(3-(piperazine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(piperazine-1-carbonyl)phenyl)acetamide: is a chemical compound that features a piperazine ring attached to a phenyl group through a carbonyl linkage, with an acetamide group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(piperazine-1-carbonyl)phenyl)acetamide typically involves the reaction of 3-(piperazine-1-carbonyl)aniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: N-(3-(piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenyl derivatives.
科学的研究の応用
Chemistry: N-(3-(piperazine-1-carbonyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: this compound has shown potential as a lead compound in the development of new drugs. It has been investigated for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties .
作用機序
The mechanism of action of N-(3-(piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .
類似化合物との比較
- N-(4-(piperazine-1-carbonyl)phenyl)acetamide
- N-(2-(piperazine-1-carbonyl)phenyl)acetamide
- N-(4-(methylpiperazine-1-carbonyl)phenyl)acetamide
Uniqueness: N-(3-(piperazine-1-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents .
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
N-[3-(piperazine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-12-4-2-3-11(9-12)13(18)16-7-5-14-6-8-16/h2-4,9,14H,5-8H2,1H3,(H,15,17) |
InChIキー |
GXBZEZJTNUSDOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



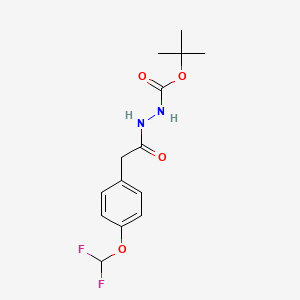




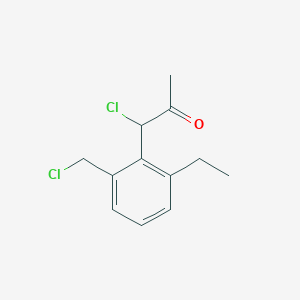
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
